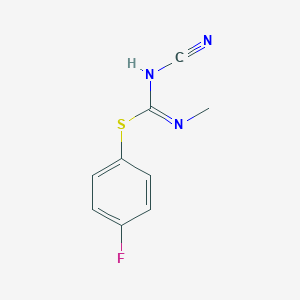

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

Description

BenchChem offers high-quality 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluorophenyl) N-cyano-N'-methylcarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c1-12-9(13-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRXSXCJSBGGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NC#N)SC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375687 | |

| Record name | 4-Fluorophenyl N-cyano-N'-methylcarbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152382-48-4 | |

| Record name | 4-Fluorophenyl N-cyano-N′-methylcarbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenyl N-cyano-N'-methylcarbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is a unique small molecule with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of a cyano group, a fluorinated phenyl ring, and a methylisothiourea core suggests a compound with distinct physicochemical properties and biological activities. This guide provides a comprehensive overview of its chemical characteristics, a proposed synthetic route, and an exploration of its potential as a therapeutic agent. By examining the structure-activity relationships of related compounds, we can infer the potential mechanisms of action and guide future research in this area.

Introduction: The Rationale for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea in Drug Discovery

The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in modern drug development. The design of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is predicated on the synergistic combination of three key functional moieties, each contributing to its potential as a bioactive molecule.

-

The Isothiourea Core: Isothiourea derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of both nitrogen and sulfur atoms allows for diverse interactions with biological targets.

-

The 4-Fluorophenyl Group: The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The high electronegativity of fluorine can influence the electronic properties of the entire molecule.

-

The Cyano Group: The nitrile moiety is a versatile functional group that can participate in various chemical transformations and is a key component in many approved drugs.[1] It can act as a hydrogen bond acceptor and contribute to the overall polarity and reactivity of the molecule. The cyano group is a cornerstone in the synthesis of various pharmaceuticals due to its versatile reactivity.[1]

This guide will delve into the specific chemical properties of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, providing a theoretical framework for its behavior and potential applications.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C10H9FN4S | Based on the chemical structure. |

| Molecular Weight | ~236.27 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar isothiourea and thiourea derivatives are solids. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. | The presence of the aromatic ring and the isothiourea core suggests a degree of lipophilicity. |

| Melting Point | Predicted to be in the range of 150-200 °C. | Based on melting points of similar substituted thioureas and isothioureas. |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of a synthesized compound.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group (likely appearing as a multiplet or two doublets of doublets due to fluorine coupling), a singlet for the methyl group protons, and a broad singlet for the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbon atoms in the 4-fluorophenyl ring (with C-F coupling), the methyl carbon, the cyano carbon, and the isothiourea carbon. The chemical shift of the cyano carbon is typically in the range of 110-125 ppm.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A strong band around 2200-2260 cm⁻¹ would be indicative of the C≡N stretch of the cyano group.[3] The C=N stretching of the isothiourea core would likely appear in the 1600-1650 cm⁻¹ region. N-H stretching vibrations are expected in the 3200-3400 cm⁻¹ range.[3]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight. Fragmentation patterns could provide further structural information.

Proposed Synthesis Pathway

The synthesis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea can be envisioned through a multi-step process, leveraging established organic chemistry reactions.

Caption: Proposed synthetic workflow for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.

Experimental Protocol:

Step 1: Synthesis of 4-Fluorophenyl Isothiocyanate

-

Dissolve 4-fluoroaniline in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add thiophosgene dropwise with vigorous stirring.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain crude 4-fluorophenyl isothiocyanate.

Step 2: Synthesis of N-(4-Fluorophenyl)thiourea

-

Dissolve the crude 4-fluorophenyl isothiocyanate in a suitable solvent (e.g., ethanol).

-

Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

The product, N-(4-fluorophenyl)thiourea, may precipitate and can be collected by filtration.

Step 3: Synthesis of 2-(4-Fluorophenyl)-3-methylisothiourea

-

Suspend N-(4-fluorophenyl)thiourea in a suitable solvent (e.g., acetone or ethanol).

-

Add a base (e.g., potassium carbonate) to the suspension.

-

Add methyl iodide dropwise and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and evaporate the solvent to obtain the S-methylated product.

Step 4: Synthesis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

-

Dissolve the 2-(4-fluorophenyl)-3-methylisothiourea in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a base (e.g., triethylamine) to the solution.

-

Add a solution of cyanogen bromide in the same solvent dropwise at a controlled temperature.

-

Stir the reaction mixture until completion.

-

Purify the final product by column chromatography.

Potential Biological Activity and Mechanism of Action

The biological activity of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is likely to be multifaceted, stemming from its hybrid structure.

Anticancer Potential

Many thiourea and isothiourea derivatives have demonstrated anticancer activity. The mechanism of action could involve:

-

Induction of Apoptosis: Compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, some 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines induce apoptosis by inhibiting the PI3K/Akt and ERK pathways and activating p38, leading to an increased Bax/Bcl-2 ratio and caspase-3 cleavage.[4]

-

Enzyme Inhibition: The isothiourea moiety can act as a zinc-binding group, potentially inhibiting metalloenzymes that are crucial for cancer cell proliferation.

Caption: Hypothetical mechanism of apoptosis induction.

Antimicrobial Activity

The isothiourea scaffold is present in several compounds with known antimicrobial properties. The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the fluorophenyl group may enhance the lipophilicity of the molecule, facilitating its entry into microbial cells.

Enzyme Inhibition

The cyano group can act as a warhead in covalent inhibitors. For example, 2-cyanoacrylamide derivatives have been developed as reversible covalent inhibitors of transforming growth factor beta-activated kinase 1 (TAK1).[5] It is plausible that 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea could act as an inhibitor of certain enzymes through covalent or non-covalent interactions.

Future Directions and Conclusion

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a rationale for its potential biological activities.

Future research should focus on:

-

Chemical Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization of the compound are the essential first steps.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to assess its cytotoxic and antimicrobial activities.

-

Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the underlying molecular mechanisms.

References

-

Preparation and synthetic applications of cyano compounds. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube. Retrieved February 26, 2026, from [Link]

-

Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Sema. Retrieved February 26, 2026, from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved February 26, 2026, from [Link]

-

Effects of 2-aryl-1-cyano-1,2,3,4-tetrohydroisoquinolines on apoptosis induction mechanism in NB4 and MKN-45 cells. (2019, February 15). PubMed. Retrieved February 26, 2026, from [Link]

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed Central. Retrieved February 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Effects of 2-aryl-1-cyano-1,2,3,4-tetrohydroisoquinolines on apoptosis induction mechanism in NB4 and MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Fluorinated Isothiourea Derivatives in Medicinal Chemistry: Synthesis, Applications, and Mechanistic Insights

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Convergence of Fluorine and Isothiourea Scaffolds

The strategic incorporation of fluorine into bioactive molecules has become an indispensable tool in modern medicinal chemistry.[1][2] Its unique properties, including high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile.[3][4] Fluorination can modulate acidity (pKa), lipophilicity, and conformational preferences, often leading to enhanced metabolic stability, improved membrane permeability, and greater target selectivity.[1][5][6] Consequently, fluorinated compounds represent a significant and growing percentage of newly approved drugs across numerous therapeutic areas.[3][4][7]

Parallel to the rise of fluorine, the isothiourea scaffold has emerged as a privileged structure in medicinal chemistry, renowned for its ability to engage in critical hydrogen bonding interactions with biological targets. It is a potent pharmacophore, most notably recognized for its powerful inhibitory effects on nitric oxide synthases (NOS).[8][9] Isothiourea derivatives act as competitive inhibitors at the L-arginine binding site of NOS, an enzyme family implicated in a wide range of physiological and pathological processes, including inflammation, circulatory shock, and neurodegeneration.[8][10]

This guide explores the powerful synergy achieved by combining these two pillars of medicinal chemistry. By integrating fluorine into the isothiourea framework, researchers can leverage the unique electronic properties of fluorine to enhance the potency, selectivity, and pharmacokinetic profiles of this important class of enzyme inhibitors, opening new avenues for therapeutic intervention.

Part 2: Synthetic Strategies for Fluorinated Isothiourea Derivatives

The synthesis of fluorinated isothiourea derivatives can be approached through several reliable pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the isothiourea core and its appendages. The two most prevalent strategies involve the reaction of a fluorinated electrophile with thiourea or the reaction of a fluorinated amine with an isothiocyanate.

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the two primary synthetic routes. Route A depicts the S-alkylation of thiourea with a fluorinated halide, while Route B shows the addition of a fluorinated amine to an isothiocyanate.

Caption: Generalized synthetic pathways to fluorinated isothiourea and thiourea derivatives.

Experimental Protocol: Synthesis from a Fluorinated Amine (Route B)

This protocol describes a representative synthesis of an N-aryl-N'-fluorophenyl thiourea derivative, a common precursor class for various therapeutic agents. The methodology is adapted from procedures for synthesizing novel fluorinated thioureas.[11][12]

Objective: To synthesize N-(4-sulfamoylphenyl)-N'-(4-fluorophenyl)thiourea.

Materials:

-

4-aminobenzenesulfonamide (0.01 mol)

-

4-fluorophenyl isothiocyanate (0.01 mol)

-

Anhydrous Dioxane (30 mL)

-

Triethylamine (0.1 mL, catalytic amount)

-

Ethanol for recrystallization

-

Petroleum ether (bp 40–60 °C)

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenyl isothiocyanate (0.01 mol) and anhydrous dioxane (30 mL).

-

Add 4-aminobenzenesulfonamide (0.01 mol) to the mixture.

-

Add a catalytic amount of triethylamine (0.1 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the isothiocyanate starting material (visualized by IR spectroscopy by the absence of the characteristic N=C=S peak around 2000–2200 cm⁻¹) indicates reaction completion.[11]

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure using a rotary evaporator.

-

Allow the resulting residue to cool to room temperature. A solid product should form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold petroleum ether (bp 40–60 °C) to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to afford the pure N-(4-sulfamoylphenyl)-N'-(4-fluorophenyl)thiourea derivative.

-

Dry the purified product under vacuum and characterize using IR, ¹H NMR, and ¹³C NMR spectroscopy.[12]

Causality and Self-Validation: The use of a catalytic amount of a non-nucleophilic base like triethylamine facilitates the nucleophilic attack of the amine onto the electrophilic carbon of the isothiocyanate. The protocol is self-validating through spectroscopic confirmation. The disappearance of the isothiocyanate stretch in the IR spectrum and the appearance of characteristic N-H and C=S peaks, along with the expected signals in NMR, confirm the formation of the desired thiourea product.[11][12]

Part 3: Primary Therapeutic Application: Nitric Oxide Synthase (NOS) Inhibition

Isothiourea derivatives are among the most potent inhibitors of nitric oxide synthases (NOS) reported to date.[8] They function as competitive inhibitors by mimicking the guanidino group of the natural substrate, L-arginine, thereby blocking the synthesis of nitric oxide (NO).[8][13] The overproduction of NO by the inducible NOS isoform (iNOS) is a key pathological driver in inflammation and circulatory shock, making selective iNOS inhibitors highly sought-after therapeutic agents.[8]

Mechanism of NOS Inhibition

The isothiourea core acts as a bioisostere of the guanidinium group of L-arginine. It binds to the active site of the NOS enzyme, preventing the binding and subsequent oxidation of L-arginine to L-citrulline and NO.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated Drugs Approved by the FDA (2016–2022) | Encyclopedia MDPI [encyclopedia.pub]

- 7. tandfonline.com [tandfonline.com]

- 8. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea molecular weight and formula

An In-depth Technical Guide to 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, a molecule of interest within contemporary medicinal chemistry. While specific research on this exact compound is not widely published, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust profile. We will deduce its fundamental chemical properties, propose a validated synthetic pathway, and explore its potential therapeutic applications based on the known bioactivity of the isothiourea and cyanoguanidine scaffolds. This guide is intended to serve as a foundational resource for researchers initiating projects involving this or structurally similar compounds.

Core Molecular Identity

The nomenclature "1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea" suggests a specific arrangement of functional groups around an isothiourea core. Based on standard chemical naming conventions, the most plausible structure is N-cyano-N'-(4-fluorophenyl)-S-methylisothiourea. From this structure, we can determine the precise molecular formula and calculate the molecular weight.

-

Molecular Formula: C₉H₈FN₃S

-

Molecular Weight: 209.24 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈FN₃S | Calculated |

| Molecular Weight | 209.24 g/mol | Calculated |

| Monoisotopic Mass | 209.0426 Da | Calculated |

| IUPAC Name | (Z)-N'-cyano-N-(4-fluorophenyl)methanimidothioic S-methyl ester | Derived |

| CAS Registry Number | Not available | N/A |

Note: Properties such as melting point, boiling point, and solubility have not been experimentally determined and would require empirical analysis.

Proposed Synthesis and Mechanistic Rationale

The synthesis of N-cyano-S-methylisothioureas is a well-established process in organic chemistry. A reliable and efficient pathway involves a two-step process starting from a commercially available substituted aniline. The proposed workflow is designed for high yield and purity, minimizing complex purification steps.

Workflow for Synthesis

Caption: Proposed two-step synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of 1-Cyano-3-(4-fluorophenyl)thiourea (Precursor)

-

Thiourea Formation: To a solution of 4-fluoroaniline (1.0 eq) in dilute hydrochloric acid, add ammonium thiocyanate (1.1 eq). Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude 1-(4-fluorophenyl)thiourea will precipitate. Filter the solid, wash with water, and dry under vacuum.

-

Cyanation: Dissolve the crude 1-(4-fluorophenyl)thiourea in an aqueous solution of sodium hydroxide. To this, add an aqueous solution of sodium cyanamide (prepared from cyanamide and NaOH) dropwise at 0-5°C.

-

Isolation: Stir the reaction mixture at room temperature for 12-16 hours. Acidify the solution with dilute HCl to precipitate the product, 1-cyano-3-(4-fluorophenyl)thiourea. Filter, wash with water, and recrystallize from ethanol to obtain the pure precursor.

Part B: S-Methylation to Yield Final Compound

-

Reaction Setup: Suspend the precursor, 1-cyano-3-(4-fluorophenyl)thiourea (1.0 eq), and potassium carbonate (1.5 eq) in acetone.

-

Alkylation: To the stirred suspension, add methyl iodide (1.2 eq) dropwise. The methyl group will selectively alkylate the sulfur atom due to its higher nucleophilicity in the tautomeric thiol form, which is favored under basic conditions. This step is crucial and exemplifies the "isothiourea" formation.

-

Monitoring and Completion: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

-

Purification: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.

Potential Applications in Drug Development

The structural motifs present in 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea—namely the thiourea derivative core, the cyano group, and the fluorophenyl ring—are all significant in medicinal chemistry.

Anticancer and Antimicrobial Potential

Thiourea derivatives are a well-documented class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The presence of a trifluoromethylphenyl group on a thiourea scaffold has been shown to yield compounds with significant activity against various human cancer cell lines and bacterial strains.[1] The replacement with a fluorophenyl group, as in our target molecule, is a common bioisosteric substitution intended to modulate pharmacokinetic and pharmacodynamic properties.

Role of the Cyano Group

The cyano group is a versatile functional group in drug design.[3][4] It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its inclusion can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule.[4] In some contexts, the cyano group is used to form strong, targeted interactions with biological macromolecules.[4]

Logical Framework for Bioactivity

Caption: Relationship between molecular structure and potential bioactivity.

Conclusion

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea represents a promising, albeit under-explored, chemical entity. Based on a solid foundation of analogous compounds, it holds potential for applications in oncology and infectious disease research. The synthetic route proposed herein is robust and based on well-understood chemical transformations. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and evaluate the biological potential of this intriguing molecule. Further empirical studies are warranted to fully elucidate its physicochemical properties and therapeutic efficacy.

References

-

PubChem. 1-Cyano-2-methylisothiourea. National Center for Biotechnology Information. [Link]

-

PubChem. [(1S,2S)-1-cyano-2-[[(2S)-3-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]-3-[(3S)-2-oxopiperidin-3-yl]propyl] N-methylcarbamate. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Cyano-1-[4-(trifluoromethyl)phenyl]thiourea. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. ADP ribose. American Chemical Society. [Link]

- Kumar, A., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.

- Al-Hourani, B. J., et al. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)

-

PubChem. 1-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(3-cyano-4-(trifluoromethyl)phenyl)thiourea. National Center for Biotechnology Information. [Link]

- Al-Ghorbani, M., et al. (2024).

- ResearchGate.

- Google Patents.

-

U.S. Environmental Protection Agency. methyl 2-cyano-3-(2-fluorophenyl)acrylate Properties. [Link]

- El-Dash, N. A., et al. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. PubMed.

-

Patsnap. 1-cyano-pyrrolidine compounds as usp30 inhibitors. [Link]

- Google Patents. Preparation method of 4-amino-2-trifluoromethyl cyanophenyl.

-

ResearchGate. What is the effect of cyano group on bioactivity?. [Link]

Sources

The Cyanoguanidine Architect: A Technical Guide to N-cyano-S-methylisothiourea

Executive Summary

N-cyano-S-methylisothiourea (and its N-methylated derivative) stands as a cornerstone reagent in medicinal chemistry, most notably enabling the synthesis of the blockbuster H2-receptor antagonist Cimetidine .[1] Its utility stems from its ability to efficiently install the cyanoguanidine moiety—a bioisostere of thiourea that maintains receptor affinity while eliminating the toxicity associated with earlier thiourea-based candidates like Metiamide. This guide details the chemistry, synthesis, and application of this precursor, providing researchers with self-validating protocols for its use in drug development.

Part 1: The Chemistry of the Precursor

Structural Logic & Reactivity

The core value of N-cyano-S-methylisothiourea lies in its "push-pull" electronic structure. The electron-withdrawing cyano group (

Key Chemical Properties:

-

CAS Number: 15760-26-6 (N-cyano-S-methylisothiourea); 5848-24-8 (N-cyano-N',S-dimethylisothiourea).

-

Mechanism: Addition-Elimination (

-like mechanism at an -

Leaving Group: Methanethiol (MeSH) – Note: Requires efficient trapping due to stench and toxicity.

The "Cyanoguanidine" Bioisostere

In the 1970s, Smith, Kline & French (SK&F) discovered that replacing the thiourea group of Metiamide with a cyanoguanidine group retained H2-antagonist activity but abolished the granulocytopenia side effect. N-cyano-S-methylisothiourea was the chemical tool that made this substitution synthetically feasible on an industrial scale.

Part 2: Synthesis of the Precursor

Before applying the reagent, one must often synthesize it from commodity chemicals. The following workflow describes the preparation of the Dimethyl N-cyanodithioimidocarbonate (DCDTIC) intermediate, followed by its conversion to the active N-cyano-N',S-dimethylisothiourea precursor used in Cimetidine synthesis.

Protocol A: Synthesis of Dimethyl N-cyanodithioimidocarbonate (DCDTIC)

This "Grandparent" precursor is the starting point for the isothiourea family.

Reagents:

-

Carbon Disulfide (

): 1.0 eq -

Potassium Hydroxide (KOH): 2.0 eq

-

Dimethyl Sulfate (or Methyl Iodide): 2.0 eq

Step-by-Step Methodology:

-

Salt Formation: Dissolve cyanamide in water. Add KOH slowly at 0-5°C. Add

dropwise while maintaining temperature <10°C. Stir for 2 hours until the dipotassium salt forms (orange-red solution). -

Methylation: Add Dimethyl Sulfate dropwise over 1 hour. The reaction is exothermic; maintain temp <20°C.

-

Precipitation: Stir at room temperature for 3 hours. The product, DCDTIC, precipitates as a crystalline solid.

-

Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Yield Target: 70-80%[7]

-

Melting Point: 55-57°C

-

Protocol B: Conversion to N-cyano-N',S-dimethylisothiourea

This is the specific "Parent" reagent for Cimetidine.

Reagents:

-

DCDTIC (from Protocol A): 1.0 eq

Step-by-Step Methodology:

-

Dissolution: Suspend DCDTIC in ethanol.

-

Controlled Addition: Add methylamine solution dropwise at room temperature. Crucial: Do not use excess methylamine or high heat, or you will displace both S-methyl groups to form a guanidine directly.

-

Reaction: Stir for 2-4 hours. Monitor by TLC (disappearance of DCDTIC). Methanethiol will evolve (use a scrubber).

-

Purification: Concentrate the solvent. The product crystallizes upon cooling.

Part 3: The Cimetidine Application

This section details the historical and practical application of the precursor to synthesize Cimetidine.

Synthesis Logic

The synthesis couples the imidazole side chain (amine) with the precursor. The S-methyl group is displaced, forming the final drug.

Figure 1: The convergent synthesis of Cimetidine. The amine nucleophile attacks the electrophilic carbon of the isothiourea, displacing methanethiol.

Experimental Protocol: Synthesis of Cimetidine

Reagents:

-

4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole (Amine intermediate): 10.0 g

-

N-cyano-N',S-dimethylisothiourea: 8.5 g (1.1 eq)

-

Base: Triethylamine (optional, catalytic)

Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (bleach solution to neutralize MeSH), dissolve the imidazole amine in acetonitrile.

-

Addition: Add N-cyano-N',S-dimethylisothiourea in one portion.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6-8 hours.

-

Checkpoint: Evolution of gas (MeSH) confirms the reaction is proceeding.

-

-

Workup: Cool the solution. The product, Cimetidine, often precipitates directly from acetonitrile upon cooling.

-

Purification: Filter the crude solid. Recrystallize from isopropyl alcohol/water.

-

Characterization: Melting point 141-143°C. IR spectrum shows strong nitrile stretch (

).

-

Part 4: Beyond Cimetidine

The utility of N-cyano-S-methylisothiourea extends to other therapeutic areas, particularly potassium channel openers and heterocyclic synthesis.

Pinacidil Synthesis

Pinacidil is an antihypertensive agent acting as a K+ channel opener.[3][9][10] It is a pyridyl-cyanoguanidine.

-

Precursor Variant: The synthesis often utilizes N-cyano-N'-(4-pyridyl)-S-methylisothiourea .

-

Reaction: This pyridyl-isothiourea reacts with a bulky aliphatic amine (1,2,2-trimethylpropylamine) to displace the S-methyl group.

-

Significance: Demonstrates the versatility of the S-methylisothiourea scaffold to accept different amine inputs on either side of the guanidine core.

Heterocycle Formation

The N-cyano-S-methylisothiourea scaffold is a "chemical chameleon." It can react with binucleophiles (like hydrazines or diamines) to form cyclic structures.[11]

-

Aminopyrimidines: Reaction with

-dicarbonyls. -

Triazines: Reaction with hydrazines.

Figure 2: The divergent synthetic utility of the N-cyano-S-methylisothiourea scaffold in medicinal and organic chemistry.

Part 5: Safety & Handling

Warning: The primary byproduct of these reactions is Methanethiol (Methyl Mercaptan) .

-

Toxicity: MeSH is toxic (TLV 0.5 ppm). It depresses the CNS and can cause respiratory paralysis.

-

Odor: Extremely foul smell (rotten cabbage), detectable at ppb levels.

-

Mitigation Protocol:

-

All reactions must be vented through a scrubber containing 10-20% Sodium Hypochlorite (Bleach) or Sodium Hydroxide .

-

Bleach oxidizes MeSH to methanesulfonic acid (odorless).

-

Do not open reaction vessels outside a fume hood.

-

References

-

Durant, G. J., et al. (1977). Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. Journal of Medicinal Chemistry. Link

-

Elz, S., & Schunack, W. (1988). H2-antagonistic activity of the impromidine analog, cyanoguanidine.[12] Arzneimittelforschung. Link

-

BenchChem. (2025).[3][13] Application Notes and Protocols: N-Cyano-N,O-dimethylisourea in Guanylation Reactions. Link

-

ChemicalBook. (2026). N-Cyano-N',S-dimethylisothiourea Properties and Synthesis. Link

-

Petersen, H. J., et al. (1978). Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry (Pinacidil foundation). Link

-

Organic Syntheses. (1948). Methylthiourea and related alkyl thioureas.[14] Coll. Vol. 3, p. 617. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scielo.org.za [scielo.org.za]

- 5. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]

- 8. Cimetidine [sitem.herts.ac.uk]

- 9. Pinacidil: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pinacidil. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [H2-antagonistic activity of the impromidine analog, cyanoguanidine. 37. H2 antihistaminics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Solubility Profiling and Physicochemical Characterization of 4-Fluorophenyl Isothioureas

[1][2]

Executive Summary

The 4-fluorophenyl substituted isothiourea scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of Nitric Oxide Synthase (NOS) inhibitors (e.g., neuronal NOS selectivity) and histamine H3 receptor antagonists.[2] While the isothiourea core (

However, this substitution pattern introduces significant solubility challenges. The combination of a planar, lipophilic fluorophenyl ring with a highly polar, basic isothiourea core creates a "solubility cliff" dependent on pH and salt form. This guide provides a definitive technical framework for characterizing, measuring, and optimizing the solubility of these compounds to ensure reliable biological data.

Structural Dynamics & Physicochemical Basis[1][3]

To master the solubility of this class, one must understand the interplay between the fluorine effect and isothiourea tautomerism .

The Fluorine Effect on Lipophilicity and pKa

The introduction of a fluorine atom at the para-position of the phenyl ring exerts two competing effects:

-

Lipophilicity (

): Fluorine is highly lipophilic.[1][2] Compared to a hydrogen atom, the 4-fluoro substitution typically increases the -

Electronic Withdrawal (Inductive Effect): Fluorine is electronegative.[1][2] It withdraws electron density from the phenyl ring, which communicates through the

-system to the isothiourea nitrogen. This lowers the-

Consequence: The compound remains uncharged (free base) over a wider pH range than its non-fluorinated counterparts, potentially reducing solubility in slightly acidic physiological buffers (pH 6.0–7.0).[2]

-

Tautomerism and Ionization

Isothioureas exist in equilibrium between the imino- and amino-tautomers.[1][2] In solution, the cationic form (protonated at the imine nitrogen) is the most soluble species.

Solubility Profile Data

The following data summarizes the typical solubility behaviors of S-alkyl-N-(4-fluorophenyl)isothioureas based on structure-activity relationship (SAR) trends in NOS inhibitor research.

| Parameter | Free Base | Hydrohalide Salt (HCl/HBr) | Notes |

| Aqueous Solubility (pH 7.4) | < 50 | > 1–5 mg/mL | Salt form is critical for aqueous stock prep.[1][2] |

| Simulated Gastric Fluid (pH 1.2) | High (> 1 mg/mL) | High (> 10 mg/mL) | Protonation ensures solubility in the stomach.[1][2] |

| DMSO Solubility | > 50 mg/mL | > 100 mg/mL | Preferred solvent for HTS library storage.[1][2] |

| Ethanol Solubility | Moderate | High | Useful for formulation cosolvents.[1][2] |

| LogP (Octanol/Water) | ~2.0 – 3.5 | N/A (Ionized) | Driven by the S-alkyl chain length.[1][2] |

Critical Insight: S-alkylation length dramatically affects solubility.[1][2] An S-methyl group maintains water solubility; S-isopropyl or S-benzyl groups (common for potency) push the molecule into Class II (Low Solubility/High Permeability) of the BCS classification.[1][2]

Experimental Protocols

To ensure data integrity, use Protocol A for rapid screening and Protocol B for definitive formulation data.

Protocol A: Kinetic Solubility (High-Throughput Screening)

Purpose: To determine if a compound will precipitate upon dilution into assay buffer.[1][2]

-

Stock Preparation: Dissolve the 4-fluorophenyl isothiourea (usually HBr or HI salt) in 100% DMSO to a concentration of 10 mM .[1][2]

-

Dilution: Spike 2

L of the DMSO stock into 198 -

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Filtration: Filter using a 0.45

m PVDF filter plate to remove precipitates.[1][2] -

Analysis: Analyze filtrate via UV-Vis (254 nm and 280 nm) or LC-MS.

-

Calculation:

.[1][2]

Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Purpose: To determine the absolute solubility limit for formulation.[2]

-

Saturation: Add excess solid compound (~5 mg) to 2 mL of buffer (pH 1.2, 4.5, and 7.4) in borosilicate glass vials.

-

Equilibration:

-

Shake at 37°C for 24 hours .

-

Check: If all solid dissolves, add more compound until a suspension persists.[1]

-

-

pH Verification: Measure the pH of the supernatant.[1] Note: Isothiourea salts are acidic; they may lower the buffer pH, requiring readjustment.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a pre-saturated 0.22

m PTFE filter. -

Quantification: Dilute supernatant 1:100 in mobile phase and quantify via HPLC-UV against a 5-point calibration curve.

Formulation & Stability Strategy

Isothioureas are susceptible to hydrolysis, converting back to urea and thiols/disulfides, especially at high pH.[1]

Recommendation for In Vivo Administration

For animal studies (IP/IV), avoid using the free base. Synthesize or purchase the dihydrobromide or dihydrochloride salt.[1]

References

-

Shearer, B. G., et al. (1997).[1][4] "Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity."[1][2][4] Journal of Medicinal Chemistry, 40(12), 1901-1905.[1][2][4] Link

-

Garvey, E. P., et al. (1994).[1][5] "Potent and selective inhibition of human nitric oxide synthases."[1][4] Journal of Biological Chemistry, 269, 26669-26676.[1]

-

World Health Organization. (2019).[1][2] "Annex 4: Protocol to conduct equilibrium solubility experiments." WHO Technical Report Series, No. 1019.[1] Link

-

Cayman Chemical. "L-NNA (Isothiourea Analog) Product Information & Solubility." Link

-

Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 4-Fluorophenylthiourea | C7H7FN2S | CID 693061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: Synthesis of Cyanoguanidines from 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

Executive Summary

This application note details the protocol for synthesizing

This specific isothiourea scaffold is a critical intermediate in the development of ATP-sensitive potassium channel openers (KATP) and Histamine H4 receptor ligands . The cyanoguanidine moiety serves as a planar, polar bioisostere of thiourea, improving oral bioavailability and reducing thyroid toxicity associated with thiourea-containing drugs.

The protocol outlined below utilizes a nucleophilic displacement of the

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Precursor

The starting material, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (Structure 1 ), acts as an electrophilic "guanylating" agent. The electron-withdrawing cyano group activates the central carbon, making the

-

IUPAC Name: Methyl

-cyano- -

Role: Electrophile

-

Leaving Group: Methanethiol (MeSH)

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (

-

Addition: The amine nucleophile attacks the central carbon of the isothiourea (1) .

-

Intermediate: Formation of a tetrahedral zwitterionic intermediate.

-

Elimination: Collapse of the intermediate expels the methanethiolate anion, which is protonated to form volatile methanethiol.

-

Tautomerization: The resulting cyanoguanidine (2) stabilizes via resonance.

Figure 1: Mechanistic pathway for the aminolysis of isothioureas.

Experimental Protocol

Materials & Equipment

-

Starting Material: 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (Purity >98%).

-

Reagents: Primary or Secondary Amine (1.1 – 1.5 equiv), Triethylamine (optional base catalyst).

-

Solvents: Acetonitrile (MeCN), Ethanol (EtOH), or Pyridine.

-

Safety Gear: Fume hood (essential), bleach trap for MeSH scrubbing.

Method A: Standard Reflux (Non-Volatile Amines)

This method is preferred for amines with boiling points

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach scrubber (10% NaOCl + NaOH solution) to neutralize evolved methanethiol gas.

-

Dissolution: Suspend 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (1.0 equiv) in Acetonitrile (

).-

Note: MeCN is preferred over EtOH as the product often crystallizes directly upon cooling.

-

-

Addition: Add the amine (1.2 equiv). If the amine is a salt (e.g., hydrochloride), add Triethylamine (1.5 equiv) to liberate the free base.

-

Reaction: Heat the mixture to reflux (

) for 6–12 hours.-

Checkpoint: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (

) should disappear, replaced by the more polar cyanoguanidine (

-

-

Workup:

-

Cool the reaction mixture to room temperature, then to

in an ice bath. -

If a precipitate forms: Filter the solid, wash with cold MeCN, and dry.

-

If no precipitate: Concentrate the solvent under reduced pressure. Triturate the residue with Diethyl Ether or cold Water to induce crystallization.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0

5% MeOH in DCM).

Method B: Sealed Tube (Volatile Amines)

Use this for low-boiling amines (e.g., methylamine, ethylamine) to prevent reagent loss.

-

Charging: In a pressure tube, combine the isothiourea (1.0 equiv), the amine (2.0 equiv, usually as a solution in EtOH or THF), and a catalytic amount of Pyridine (0.1 equiv).

-

Heating: Seal the vessel and heat to

behind a blast shield for 4–8 hours. -

Venting: Cool to room temperature. Carefully vent the tube into a bleach trap to release pressurized MeSH.

-

Workup: Evaporate volatiles and purify as in Method A.

Optimization & Troubleshooting

Solvent Selection Guide

The choice of solvent significantly impacts reaction rate and isolation ease.

| Solvent | Reaction Rate | Workup Ease | Recommended For |

| Acetonitrile | High (Reflux) | Excellent (Product precipitates) | Standard synthesis |

| Ethanol | Moderate | Good (Requires evaporation) | thermally sensitive amines |

| Pyridine | High | Moderate (Requires acid wash) | Unreactive/Sterically hindered amines |

| DMF | High | Poor (High BP, difficult removal) | Poorly soluble starting materials |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete displacement of S-Me | Increase temperature or use Pyridine as solvent/catalyst. |

| Smell (MeSH) | Scrubber failure | Ensure scrubber contains 10% Bleach + NaOH. Keep system closed. |

| Oiling Out | Product too soluble in organic | Triturate crude oil with Hexanes/Ether or use Water to precipitate. |

| No Reaction | Amine is non-nucleophilic (e.g., Aniline) | Use AgNO3 or HgCl2 (1.0 equiv) to force desulfurization (forms AgSMe/HgSMe precipitate). |

Process Workflow Diagram

Figure 2: Decision tree and workflow for the synthesis process.

Safety & Waste Management

-

Methanethiol (MeSH): This byproduct is highly toxic and has a stench threshold of 1 ppb.

-

Mitigation: All reaction off-gas must pass through a scrubber containing Sodium Hypochlorite (Bleach) and Sodium Hydroxide .

-

Reaction:

(Oxidation to sulfonate).

-

-

Cyanoguanidines: Handle as potential bioactive agents (K+ channel openers). Wear full PPE.

References

-

Petersen, H. J., et al. (1978). "Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines." Journal of Medicinal Chemistry.

-

Manley, P. W., et al. (1982). "Structure-activity relationships in histamine H2-receptor antagonists." Journal of Medicinal Chemistry.

-

Atwal, K. S., et al. (1993). "Synthesis and biological activity of novel potassium channel openers." Bioorganic & Medicinal Chemistry Letters.

-

BenchChem Application Notes. (2025). "N-Cyano-N,O-dimethylisourea in the Synthesis of Substituted Guanidines."

Application Note: High-Yield Synthesis of Fluorinated Pyrimidines via 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

Executive Summary

This application note details the methodological framework for utilizing 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (structurally defined as

Fluorinated pyrimidines are privileged structures in medicinal chemistry, serving as pharmacophores in EGFR inhibitors, antivirals, and antimetabolites. The specific isothiourea precursor described here offers a "push-pull" electronic environment that facilitates rapid cyclization with binucleophiles. This guide provides optimized protocols for reacting this precursor with active methylenes (e.g., malononitrile) to generate 4-amino-6-(arylamino)pyrimidine-5-carbonitriles , a class of compounds with high kinase inhibitory potential.

Chemical Identity & Properties

To ensure reproducibility, the precise chemical structure and reactive centers of the starting material must be understood.

-

Common Name: 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

-

IUPAC Name: Methyl

-cyano- -

Structure:

-

Role: Electrophilic "C-N-C" synthon.

-

Key Reactivity:

- -Methyl Group: Acts as a superior leaving group (methanethiol, MeSH) compared to alkoxy or amino groups.

- -Cyano Group: Activates the central carbon for nucleophilic attack and participates in the final cyclization step to form the pyrimidine ring.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via an addition-elimination mechanism followed by an intramolecular Thorpe-Ziegler-type cyclization.

Graphviz Pathway Diagram

The following diagram illustrates the molecular logic converting the isothiourea into the pyrimidine core.

Figure 1: Mechanistic flow from isothiourea precursor to pyrimidine scaffold via displacement of methanethiol.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-6-(4-fluorophenylamino)pyrimidine-5-carbonitrile

This protocol describes the condensation of the isothiourea with malononitrile. This is the most direct route to the 2,4-diaminopyrimidine-like scaffold.

Reagents:

-

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Sodium Ethoxide (NaOEt) (1.2 equiv) or Triethylamine (Et

N) (2.0 equiv) -

Ethanol (Absolute) or DMF (for higher solubility)

Step-by-Step Methodology:

-

Preparation of Catalyst:

-

If using NaOEt: Dissolve sodium metal (1.2 equiv) in absolute ethanol (10 mL/mmol) under nitrogen atmosphere. Stir until evolution of hydrogen ceases.

-

If using Et

N: Add triethylamine to the solvent (DMF or EtOH) directly in the reaction vessel.

-

-

Nucleophile Activation:

-

Add Malononitrile (1.1 equiv) to the base solution. Stir at room temperature for 15 minutes to generate the carbanion. The solution may turn slightly yellow.

-

-

Addition of Isothiourea:

-

Add 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (1.0 equiv) slowly to the reaction mixture.

-

Note: If the isothiourea is insoluble in ethanol, use a minimal amount of DMF to pre-dissolve it before addition.

-

-

Reaction & Reflux:

-

Heat the mixture to reflux (78°C for EtOH, 100°C for DMF).

-

CRITICAL SAFETY: Connect the condenser outlet to a bleach (sodium hypochlorite) trap. The reaction evolves Methanethiol (MeSH) , which is toxic and has a foul odor. The bleach oxidizes MeSH to odorless sulfonate.

-

Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Reaction is typically complete in 3–6 hours.

-

-

Workup:

-

Allow the mixture to cool to room temperature.

-

If in EtOH: The product often precipitates upon cooling. Filter the solid.

-

If in DMF or no precipitate: Pour the reaction mixture into crushed ice (5x volume). Stir vigorously for 30 minutes. The product should precipitate as a solid.

-

Filter the solid and wash with cold water (3x) to remove excess base and salts.

-

Wash with a small amount of cold diethyl ether to remove unreacted starting materials.

-

-

Purification:

-

Recrystallize from Ethanol/DMF (9:1) or Acetonitrile.

-

Dry under vacuum at 50°C.

-

Expected Yield: 75–85%

Protocol B: Synthesis of 4-Oxo-pyrimidine Derivatives

To synthesize the 4-oxo analog (often used as a tautomer for 4-hydroxy), substitute Malononitrile with Ethyl Cyanoacetate .

Modifications to Protocol A:

-

Reagent: Replace Malononitrile with Ethyl Cyanoacetate (1.1 equiv).

-

Conditions: Reflux times may be longer (6–12 hours) due to the lower acidity of the ester-containing methylene.

-

Product: 4-amino-6-(4-fluorophenylamino)-5-pyrimidinecarboxylate derivative (or the cyclic amide depending on tautomerization).

Data Analysis & Troubleshooting

Quantitative Comparison of Bases

The choice of base significantly impacts yield and reaction time.

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| NaOEt | Ethanol | 78 | 3 | 82% | Fast, high yield. Requires anhydrous conditions. |

| K | DMF | 100 | 5 | 76% | Good for scale-up; easier handling than NaOEt. |

| Et | Ethanol | 78 | 12 | 55% | Slower; incomplete conversion often observed. |

| DIPEA | Dioxane | 101 | 8 | 65% | Useful if reactants are soluble only in ethers. |

Troubleshooting Guide

-

Problem: Strong Sulfur Smell in Lab.

-

Cause: MeSH leak.

-

Solution: Ensure bleach trap is active. Add lead acetate paper to the vent to detect leaks.

-

-

Problem: No Precipitation on Ice.

-

Cause: Product may be forming a soluble salt with the base.

-

Solution: Neutralize the ice mixture to pH 7 using 1N HCl. The free base pyrimidine should precipitate.

-

-

Problem: Low Yield / Sticky Gum.

-

Cause: Polymerization of malononitrile or incomplete displacement.

-

Solution: Ensure reagents are dry.[1] Use fresh NaOEt. Recrystallize the starting isothiourea if it looks degraded (darkened).

-

References

-

Isothiourea Chemistry & Pyrimidine Synthesis

-

Kambe, S., et al. (2007).[2] "Synthesis of 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives." Synthetic Communications.

- Context: Establishes the reactivity of thio-deriv

-

-

Reactivity of N-Cyano-S-methylisothioureas

-

Bioorganic & Medicinal Chemistry Letters (2008). "A new generation of adenosine receptor antagonists: from di- to trisubstituted aminopyrimidines."[3]

- Context: Describes the displacement of S-Me groups by nucleophiles to form aminopyrimidines.

-

-

General Protocol for Malononitrile Cyclization

-

F. Freeman.[4] "Malononitrile: Chemistry and Reactions." Chemical Reviews.

- Context: Comprehensive review of malononitrile behaving as a binucleophile in heterocyclic synthesis.

-

-

Safety Data (Methanethiol/Isothioureas)

-

PubChem Compound Summary: 1-Cyano-2-methylisothiourea.[5]

- Context: Safety and physical property d

-

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. An efficient three-component, one-pot synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. 1-Cyano-2-methylisothiourea | C3H5N3S | CID 85081 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of histamine H2 receptor antagonist analogs

Application Note: Advanced Synthesis & Optimization of Histamine H2 Receptor Antagonist Analogs

Introduction: The Evolution of Gastric Acid Control

The development of Histamine H2 Receptor Antagonists (H2RAs) represents a landmark in rational drug design. From the early imidazole-based Cimetidine to the more potent furan (Ranitidine ) and thiazole (Famotidine ) derivatives, the evolution of this class relies on precise bioisosteric replacements.

This guide provides high-level protocols for synthesizing H2RA analogs. Unlike standard textbook descriptions, we focus on the strategic modularity of the synthesis—allowing researchers to swap heterocyclic cores and polar tail groups to generate novel chemical entities (NCEs) for structure-activity relationship (SAR) studies.

Strategic Design & SAR Logic

To design effective analogs, one must deconstruct the pharmacophore into three distinct modules. The failure of early candidates (e.g., Metiamide) due to thiourea-induced toxicity (agranulocytosis) highlights the critical need for bioisosteric replacement in the "Polar Tail" region.

Pharmacophore Architecture

The H2RA pharmacophore consists of:

-

Basic Heterocycle: Interacts with the distal binding pocket (originally mimicking histamine's imidazole).

-

Flexible Linker: Usually a thioether chain (4-atom length) maintaining critical distance.

-

Polar "Urea Equivalent": A neutral, polar H-bonding group (Cyanoguanidine, Nitromethylene, Sulfamoylamidine) that binds to the receptor without activating the proton pump mechanism.

Figure 1: Modular pharmacophore breakdown of H2RAs. Modifications in Module 3 effectively reduce toxicity while maintaining affinity.

Protocol A: Synthesis of Imidazole-Based Analogs (Cimetidine Series)

This protocol focuses on the construction of the cyanoguanidine tail, the defining feature of Cimetidine.

Reagents & Materials

-

Precursor: 4-Methyl-5-(hydroxymethyl)imidazole hydrochloride.

-

Linker Reagent: Cysteamine hydrochloride (2-Aminoethanethiol HCl).

-

Bioisostere Builder: Dimethyl-N-cyanodithioiminocarbonate.

-

Solvents: 48% HBr, Ethanol, Acetonitrile.

Step-by-Step Methodology

Step 1: Formation of the Thioether Linker

-

Dissolve 4-Methyl-5-(hydroxymethyl)imidazole HCl (10 mmol) and Cysteamine HCl (11 mmol) in 15 mL of 48% aqueous HBr.

-

Critical Step: Heat to reflux for 18 hours. The strong acid catalyzes the nucleophilic attack of the thiol on the hydroxymethyl group via an SN1-like pathway involving a carbocation intermediate.

-

Evaporate to dryness under reduced pressure.

-

Recrystallize the residue from Isopropanol/Ethanol to yield the amine intermediate (dihydrobromide salt).

-

Checkpoint: Verify disappearance of -CH2OH peak in NMR (~4.5 ppm).

-

Step 2: Construction of the Cyanoguanidine Core

-

Suspend the amine intermediate (5 mmol) in Ethanol (20 mL).

-

Add Dimethyl-N-cyanodithioiminocarbonate (5.5 mmol) and Triethylamine (10 mmol) to neutralize the salt.

-

Stir at room temperature for 4 hours. A precipitate (methylmercaptan byproduct) may form; ensure adequate ventilation.

-

Reaction Logic: This step forms the N-cyano-S-methylisothiourea intermediate. The -SMe group is a potent leaving group.

Step 3: Final Amine Displacement

-

To the reaction mixture from Step 2, add excess Methylamine (33% in Ethanol, 20 mmol).

-

Stir at ambient temperature for 24 hours.

-

Concentrate in vacuo.

-

Purification: Flash chromatography (DCM:MeOH 9:1).

-

Yield: Expect 60-75% as a white solid.

Figure 2: Linear synthetic workflow for Cimetidine analogs via isothiourea activation.

Protocol B: Synthesis of Thiazole-Based Analogs (Famotidine Series)

Famotidine analogs utilize a sulfamoylamidine tail, which provides higher potency and stability than the cyanoguanidine group. This synthesis is convergent.

Reagents & Materials

-

Core: 2-Guanidinothiazole-4-methylchloride (prepared via Hantzsch synthesis).

-

Tail Precursor: 3-Chloropropionimidate (or 3-methylthiopropionimidate).

-

Sulfamide:

.

Step-by-Step Methodology

Step 1: Preparation of the Sulfamoyl-Imidate Linker

-

Dissolve 3-chloropropionitrile (20 mmol) in anhydrous Methanol/Ether.

-

Bubble dry HCl gas at 0°C to form the imidate ester hydrochloride (Pinner Reaction).

-

React the imidate with Sulfamide in methanol at 0-5°C.

-

Expert Tip: Control temperature strictly. Higher temps lead to hydrolysis of the imidate back to the ester.

-

-

Isolate the N-sulfamoyl-propionimidate intermediate.

Step 2: Thiol Coupling (Convergent Step)

-

Generate the thiolate anion of the thiazole core: Dissolve (2-guanidinothiazol-4-yl)methanethiol (prepared from the chloride via thiourea) in degassed Ethanol containing KOH (2 eq).

-

Add the N-sulfamoyl-propionimidate intermediate from Step 1 dropwise.

-

Stir at 0°C for 2 hours, then allow to warm to room temperature.

-

Mechanism: The thiolate displaces the leaving group (alkoxy or chloro) on the linker chain, or adds to the amidine system depending on the specific precursor design. (Standard route: Thiol attacks the chloro-alkyl chain of a pre-formed sulfamoyl-amidine).

Alternative Route (Industrial Optimization): React 2-guanidinothiazole-4-methylthiol with 3-chloropropionitrile first, then convert the nitrile to the imidate, and finally react with sulfamide. This avoids handling unstable short-chain imidates.

Step 3: Crystallization

-

Adjust pH to 7.0-7.5 using dilute acetic acid.

-

Cool to 4°C. Famotidine analogs often crystallize directly from the aqueous/alcoholic mixture.

-

Recrystallize from DMF/Water.

Analytical Characterization & QC

Quantitative validation is required to distinguish analogs.

Table 1: Key Analytical Parameters

| Parameter | Method | Acceptance Criteria (Typical) | Note |

| Purity | HPLC (C18, Phosphate Buffer/MeOH) | > 98.5% | Impurity A (Amide hydrolysis) must be < 0.5% |

| Identity | 1H-NMR (DMSO-d6) | Thiazole H (6.5 ppm), S-CH2 (3.6 ppm) | Confirm integral ratios of linker protons |

| Melting Point | DSC / Capillary | 163-164°C (Famotidine) | Sharp range indicates high crystalline purity |

| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol) | Critical for biological assays |

Troubleshooting & Expert Insights

-

Problem: Low yield in Cyanoguanidine formation (Protocol A).

-

Cause: Hydrolysis of the isothiourea intermediate due to wet solvents.

-

Solution: Use anhydrous Ethanol and store the dithioiminocarbonate in a desiccator.

-

-

Problem: "Sticky" products in Famotidine synthesis.

-

Cause: Presence of inorganic salts or incomplete neutralization.

-

Solution: Desalt using a reverse-phase C18 flash cartridge before final crystallization.

-

-

Safety Note: Methylmercaptan (released in Protocol A) is toxic and has a foul odor. Use a bleach trap (sodium hypochlorite) on the rotavap exhaust to neutralize thiols.

References

-

Lipinski, C. A., et al. (1983).[1] Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists. Journal of Medicinal Chemistry.[1][2][3]

-

Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors.[4][5][6][7] Pharmacology & Therapeutics.[4][8]

-

Brimblecombe, R. W., et al. (1975). Cimetidine—a non-thiourea H2-receptor antagonist. Journal of International Medical Research.

-

Yamanaka, T., et al. (1985). Studies on histamine H2 receptor antagonists.[1][2][3][4][5][6][7][9][8][10] 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives (Famotidine).[9] Journal of Medicinal Chemistry.[1][2][3]

-

Buschauer, A., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules.[3][4][5][6][7][8][10][11][12]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Recent advances in pharmaceutical chemistry--review II. Histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Potential histamine H2-receptor antagonists. Synthesis, structure and activity of a few open models related to classical H2-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 12. mdpi.com [mdpi.com]

Cyclization methods for N-cyano-N'-aryl-isothiourea precursors

Application Note: Strategic Cyclization of -Cyano- -Aryl-Isothiourea Precursors

Introduction & Strategic Value

The

Depending on the nucleophilic partner and reaction conditions, this single precursor can be steered toward three distinct bioactive cores:

-

3-Amino-5-arylamino-1,2,4-triazoles (via Hydrazine).[1]

-

2,4-Diaminopyrimidines (via Active Methylenes).

-

2-Cyanoaminobenzimidazoles (via intramolecular C-H activation or ortho-nucleophiles).

Core Precursor Structure

Critical Safety Protocol: Methanethiol Management

WARNING: All protocols described below generate Methanethiol (MeSH) as a byproduct. MeSH is highly toxic, flammable, and possesses an extremely potent, offensive odor (rotten cabbage) detectable at 1-2 ppb.

-

Engineering Control: All reactions must be performed in a high-efficiency fume hood.

-

Scrubbing System: The reaction vessel vent must be connected to a scrubber trap containing 10-20% aqueous NaOH or NaOCl (Bleach) to neutralize MeSH evolution.

-

Reaction:

(Odorless salt).

-

Divergent Reaction Pathways (Visual Guide)

The following diagram illustrates the chemical versatility of the precursor.

Figure 1: Divergent synthetic pathways from the isothiourea linchpin.

Protocol A: Synthesis of 1,2,4-Triazoles

This is the most robust application of this precursor. The reaction with hydrazine hydrate effects a "one-pot" displacement-cyclization to yield 3,5-diamino-substituted 1,2,4-triazoles, a scaffold found in various kinase inhibitors.

Mechanism[2][3][4][5][6][7]

-

Nucleophilic Addition: Hydrazine attacks the isothiourea carbon.

-

Elimination: Methanethiol (MeSH) is expelled, forming an intermediate

-cyano-hydrazine. -

Intramolecular Cyclization: The terminal hydrazine nitrogen attacks the nitrile carbon.

-

Tautomerization: Aromatization to the stable triazole ring.

Experimental Procedure

Scale: 1.0 mmol | Time: 3–6 Hours | Yield: 75–90%[2]

-

Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a NaOH trap (see Section 2).

-

Dissolution: Dissolve

-cyano--

Note: Ethanol is preferred for green chemistry; Dioxane is required for highly insoluble aryl derivatives.

-

-

Reagent Addition: Add Hydrazine Hydrate (excess, 2.0–3.0 equiv) dropwise at room temperature.

-

Observation: A transient color change or slight exotherm may occur.[3]

-

-

Reflux: Heat the mixture to reflux (

for EtOH) for 3–6 hours. Monitor by TLC (Mobile phase: 5-10% MeOH in DCM).-

Endpoint: Disappearance of the non-polar isothiourea spot and appearance of a polar, fluorescent spot (Triazole).

-

-

Workup:

-

Cool the reaction to room temperature.

-

Option A (Precipitation): If the product crystallizes, filter the solid, wash with cold ethanol, and dry.

-

Option B (Extraction): If soluble, concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove excess hydrazine/impurities.

-

-

Purification: Recrystallization from EtOH/Water (8:2) is usually sufficient.

Data Summary: Solvent Compatibility

| Solvent | Temperature | Reaction Rate | Solubility Profile |

| Ethanol | Moderate (4-6 h) | Good for Ph/Tolyl derivatives | |

| 1,4-Dioxane | Fast (2-3 h) | Excellent for bulky/nitro-aryl groups | |

| Acetonitrile | Slow | Poor solubility for polar intermediates |

Protocol B: Synthesis of 2,4-Diaminopyrimidines

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields pyrimidines. This reaction requires basic catalysis to generate the carbanion nucleophile.

Experimental Procedure

Scale: 1.0 mmol | Catalyst: NaOEt or

-

Carbanion Generation: In a dry flask, dissolve Malononitrile (1.1 equiv) in anhydrous Ethanol. Add Sodium Ethoxide (1.2 equiv) or

and stir for 15 min at RT. -

Coupling: Add the

-cyano- -

Cyclization: Heat to reflux for 6–12 hours.

-

Isolation: Pour the hot reaction mixture into ice water. Acidify slightly with acetic acid (pH 5–6) to precipitate the pyrimidine product.

Mechanistic Pathway (Graphviz)

The following diagram details the electron flow for the Triazole formation (Protocol A), as it is the most complex rearrangement.

Figure 2: Mechanistic flow of the hydrazine-mediated cyclization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete displacement of SMe | Increase temperature (switch to Dioxane). Ensure efficient stirring to break up solids. |

| Odor Leak | MeSH escaping | Check NaOH trap seals. Ensure reaction is under slight positive pressure or efficient flow to scrubber. |

| Impurity Profile | Formation of Guanidine byproduct | Ensure Hydrazine is in excess (2-3 equiv). If 1:1 ratio is used, dimerization can occur. |

| No Reaction | Electron-poor Aryl group | If the Aryl group is highly electron-withdrawing (e.g., 2,4-dinitro), the thiourea carbon is less electrophilic. Add a Lewis Acid catalyst (e.g., |

References

-

Triazole Synthesis

-

Pyrimidine Synthesis

-

Protocol: "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives." Molecules2014 , 19, 14496-14518.

-

-

General Isothiourea Chemistry

-

Review: "Recent achievements in the synthesis of benzimidazole derivatives." RSC Adv.2021 , 11, 15288.

-

Sources

- 1. 1-Alkyl-3-amino-5-aryl-1H-[1,2,4]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

- 8. longdom.org [longdom.org]

- 9. GB2107306A - Isothiourea and isourea derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 10. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-cyano-N'-(4-fluorophenyl) guanidine

Welcome to the technical support center for the synthesis of N-cyano-N'-(4-fluorophenyl) guanidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthesis, improve yields, and ensure high purity of your target compound.

Introduction: The Synthetic Challenge

N-cyano-N'-(4-fluorophenyl) guanidine is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for various therapeutic agents.[1][2] The guanidine moiety is a privileged scaffold in drug design due to its ability to form strong hydrogen bonds and its protonated state at physiological pH.[3] However, the synthesis of N-cyanoguanidines, while conceptually straightforward, is often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide addresses these common challenges with scientifically grounded explanations and actionable solutions.

Section 1: Core Synthesis & Mechanism

A prevalent and effective method for synthesizing N-cyano-N'-(4-fluorophenyl) guanidine involves the nucleophilic displacement of a leaving group from a guanylating agent by 4-fluoroaniline. A common and versatile guanylating reagent for this purpose is an N-cyano-O-methylisourea or its S-methylisothiourea analogue.[4]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amino group of 4-fluoroaniline attacks the electrophilic carbon of the isourea, forming a tetrahedral intermediate. Subsequent elimination of methanol (or methyl mercaptan) yields the desired N-cyanoguanidine product.

Visualizing the Reaction Mechanism

Caption: General mechanism for N-cyanoguanidine formation.

Section 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Category: Low or No Product Yield

Question 1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Answer: Low yield is a multifaceted problem often rooted in suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:

-

Reagent Purity and Stoichiometry:

-

4-Fluoroaniline: Ensure it is free from oxidation byproducts (often indicated by discoloration). Distillation or recrystallization may be necessary.

-

Guanylating Agent: Reagents like N-cyano-S-methylisothiourea can degrade over time. Use a freshly opened bottle or verify the purity of your stock.

-

Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the guanylating agent can often drive the reaction to completion.[4]

-

-

Solvent and Temperature:

-